delta(9)-Tetrahydrocannabinolic acid - 23978-85-0

delta(9)-Tetrahydrocannabinolic acid

Catalog Number: EVT-266769
CAS Number: 23978-85-0
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta(9)-Tetrahydrocannabinolic acid (THCA) is a non-psychoactive cannabinoid acid predominantly found in the trichomes of raw Cannabis sativa plants. [, ] THCA is the acidic precursor to delta(9)-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. [, ] When exposed to heat, THCA undergoes decarboxylation, converting it to THC. [, ] THCA exhibits a range of potential therapeutic properties, attracting significant interest in scientific research. [, , ]

Molecular Structure Analysis

THCA and its isomer THCA-B share the same molecular formula (C22H30O4) but differ in the arrangement of their atoms. [, ] The crystal structure of THCA-B has been determined using X-ray crystallography, revealing a structure with the cyclohexene and pyran rings in a half-chair conformation. [] The molecule shows considerable strain in the aromatic system, with the phenolic and carboxylic groups significantly out of plane. []

Physical and Chemical Properties Analysis

THCA exists as a white crystalline solid at room temperature. [] It is practically insoluble in water but soluble in organic solvents like hexane and ethanol. [] As an acid, THCA possesses a carboxylic acid group, contributing to its acidic nature. Upon heating, THCA undergoes decarboxylation to form THC. [, ]

Applications
  • Scientific Research: THCA serves as a critical molecule in research investigating the biochemistry and pharmacology of cannabis. [, ] Studies focus on understanding its biosynthetic pathway, potential therapeutic applications, and its interactions with various biological systems. [, , ]
  • Analytical Chemistry: THCA serves as a marker for identifying cannabis and differentiating it from hemp varieties. [, , ] Analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Raman Spectroscopy, are employed to quantify THCA and THC levels in plant materials. [, , ]
  • Plant Breeding: Understanding the genetic factors influencing THCA production is crucial for breeders developing cannabis cultivars with desired cannabinoid profiles. [, ] Research focuses on identifying genes involved in THCA biosynthesis and exploring their regulation to manipulate cannabinoid content for specific purposes, including medicinal and industrial applications. [, ]
Future Directions
  • Further research is needed to fully characterize the pharmacological profile of THCA, including identifying its molecular targets and understanding the mechanisms underlying its potential therapeutic effects. [, ]

Delta(9)-Tetrahydrocannabinol (THC)

Compound Description: Delta(9)-Tetrahydrocannabinol (THC) is a psychoactive cannabinoid known for its intoxicating effects. It is formed through the decarboxylation of THCA. [, , , , , , , ]

Relevance: THC is the primary psychoactive metabolite of THCA. While THCA itself is non-psychoactive, it converts to THC when heated (e.g., smoking, vaping) or over time through natural degradation. This conversion is central to understanding the difference in effects between consuming raw cannabis and consuming cannabis exposed to heat. [, , , , , , , ]

Delta(9)-Tetrahydrocannabivarin (THCV)

Compound Description: Delta(9)-Tetrahydrocannabivarin (THCV) is another phytocannabinoid found in Cannabis sativa. It shares structural similarities with THC but has a shorter alkyl side chain. THCV exhibits various biological activities, including anti-inflammatory effects. []

Relevance: THCV serves as a key comparative compound to THCA in several studies. While both compounds demonstrate anti-inflammatory properties, their metabolic pathways and potential for blood-brain barrier penetration differ. Understanding these distinctions may be crucial for developing targeted therapies. []

Cannabidiolic Acid (CBDA)

Compound Description: Cannabidiolic Acid (CBDA) is a non-psychoactive cannabinoid and the precursor to Cannabidiol (CBD). It is found in the resinous glands of cannabis plants. [, ]

Relevance: CBDA is proposed as an intermediary in a potential photochemical pathway for the formation of THCA-B from THCA. This pathway suggests that UV light could isomerize THCA to CBDA, which could then be converted to THCA-B through a series of bond rearrangements. []

Delta(9)-Tetrahydrocannabinolic Acid B (THCA-B)

Compound Description: Delta(9)-Tetrahydrocannabinolic Acid B (THCA-B) is a structural isomer of THCA. It was first identified in Cannabis sativa in 1969. [, ]

Relevance: The formation of THCA-B in cannabis remains an intriguing question for researchers. While THCA-A is widely accepted as the direct product of THCA synthase, the origin of THCA-B is less clear. This has led to investigations into potential synthetic routes within the plant, with a photochemical pathway involving CBDA as a possible explanation. []

Cannabidiol (CBD)

Compound Description: Cannabidiol (CBD) is a prominent non-psychoactive cannabinoid known for its therapeutic potential. It is formed through the decarboxylation of CBDA. [, , ]

Relevance: CBD is mentioned in the context of THCV metabolism. Studies indicate that THCV can be metabolized into both THC and CBD. Additionally, CBD, like THCA and THCV, has demonstrated potential in anti-inflammatory treatments, highlighting the diverse pharmacological activities within the cannabinoid family. [, , ]

Cannabigerol (CBG)

Compound Description: Cannabigerol (CBG) is considered a minor cannabinoid, although it acts as a precursor to major cannabinoids like THC and CBD. CBG itself possesses various therapeutic properties. []

Relevance: CBG, alongside CBD, is highlighted in research focused on developing cannabis varieties with specific cannabinoid profiles. The ability to differentiate between hemp, cannabis with high THC levels, and hemp rich in CBD or CBG is crucial for both legal regulation and breeding programs. []

Cannabichromene (CBC)

Compound Description: Cannabichromene (CBC) is another non-psychoactive cannabinoid identified in cannabis. While less studied than THC or CBD, it shows promise for potential therapeutic applications. []

Relevance: Although not extensively discussed, CBC is included in a study focused on analyzing cannabinoids in cannabis samples. Its presence alongside other cannabinoids emphasizes the complexity of phytochemical profiles in cannabis and the need for comprehensive analytical techniques. []

Properties

CAS Number

23978-85-0

Product Name

delta(9)-Tetrahydrocannabinolic acid

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1

InChI Key

UCONUSSAWGCZMV-HZPDHXFCSA-N

SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

9-carboxy-delta(9)-THC
9-carboxy-THC
delta(9)-tetrahydrocannabinolic acid
THC-9-COOH
THCA-A compound

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.